

3-Methyloxetan-3-ol chemical properties and structure

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Compound of Interest

Compound Name: 3-Methyloxetan-3-ol

Cat. No.: B170169

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3-Methyloxetan-3-ol: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **3-Methyloxetan-3-ol**. It is intended for researchers, scientists, and drug development professionals interested in the application of this unique heterocyclic compound. This document outlines key physicochemical data, spectroscopic information, and a detailed experimental protocol for its synthesis and purification.

Core Chemical Properties and Structure

3-Methyloxetan-3-ol, a heterocyclic alcohol, possesses a unique strained four-membered ring structure which imparts distinct chemical reactivity. Its physical and chemical properties are summarized below.

Physicochemical Data

Property	Value	Reference
IUPAC Name	3-Methyloxetan-3-ol	[1][2]
CAS Number	162816-08-2	[1]
Molecular Formula	C ₄ H ₈ O ₂	[1]
Molecular Weight	88.11 g/mol	[1]
Boiling Point	80 °C at 40 mmHg	[3]
Density	1.024 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.446	[3]

Structural Identifiers

Identifier Type	Identifier	Reference
SMILES	<chem>CC1(O)COC1</chem>	
InChI	InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3	

Synthesis of 3-Methyloxetan-3-ol

The primary synthetic route to **3-Methyloxetan-3-ol** is the Grignard reaction between 3-oxetanone and a methylmagnesium halide. This nucleophilic addition of the Grignard reagent to the carbonyl group of the oxetanone ring results in the formation of the desired tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of **3-Methyloxetan-3-ol** from 3-oxetanone and methylmagnesium bromide.

Materials:

- 3-Oxetanone

- Methylmagnesium bromide (MeMgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (e.g., nitrogen or argon)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with a solution of 3-oxetanone in anhydrous diethyl ether or THF.
- **Cooling:** The flask is cooled to 0 °C in an ice bath.
- **Addition of Grignard Reagent:** The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 3-oxetanone at a rate that maintains the reaction temperature below 5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

- **Extraction:** The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The organic layers are combined.
- **Washing and Drying:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield **3-Methyloxetan-3-ol** as a colorless oil.

Spectroscopic Characterization

The structure of **3-Methyloxetan-3-ol** can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Methyloxetan-3-ol** typically exhibits the following signals:

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.5 ppm	singlet	3H	-CH ₃
~2.5 ppm	singlet (broad)	1H	-OH
~4.4 ppm	doublet	2H	-CH ₂ - (oxirane ring)
~4.6 ppm	doublet	2H	-CH ₂ - (oxirane ring)

Note: The exact chemical shifts may vary depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation:

Chemical Shift (δ)	Assignment
~25 ppm	-CH ₃
~70 ppm	Quaternary Carbon (C-OH)
~80 ppm	-CH ₂ - (oxirane ring)

Infrared (IR) Spectroscopy

Key IR absorption bands for **3-Methyloxetan-3-ol** include:

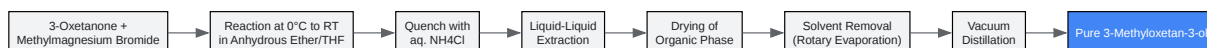
Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (alcohol)
2970-2850	C-H stretch (alkane)
980-960	C-O stretch (cyclic ether)

Mass Spectrometry

The mass spectrum of **3-Methyloxetan-3-ol** will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

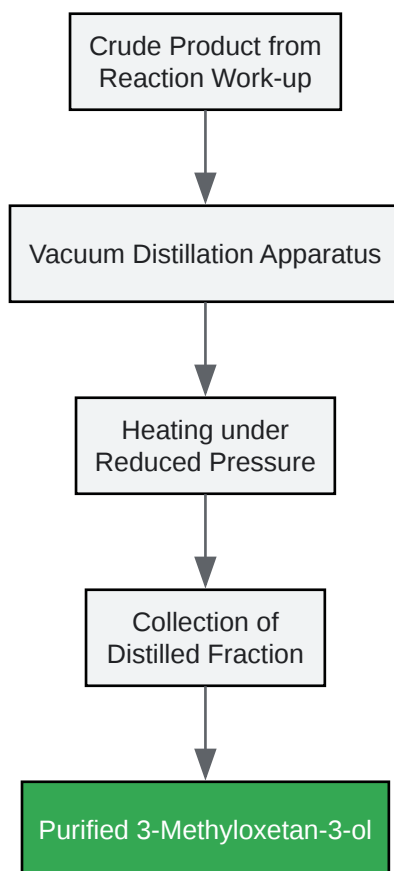
Visualizing Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and purification of **3-Methyloxetan-3-ol**.



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Caption: Synthetic workflow for **3-Methyloxetan-3-ol**.



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Caption: Purification workflow for **3-Methyloxetan-3-ol**.

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